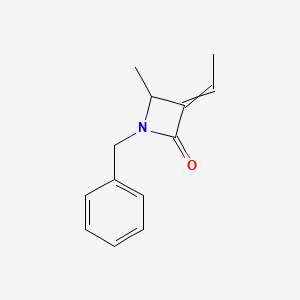
1-Benzyl-3-ethylidene-4-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-ethylidene-4-methylazetidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of azetidinones, which are four-membered lactams. The presence of the benzyl, ethylidene, and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Benzyl-3-ethylidene-4-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with ethylideneacetone in the presence of a base can lead to the formation of the desired azetidinone ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Benzyl-3-ethylidene-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of new bonds and products.
Scientific Research Applications
1-Benzyl-3-ethylidene-4-methylazetidin-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-ethylidene-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-3-ethylidene-4-methylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-Benzyl-3-methyl-4-phenylazetidin-2-one: This compound has a similar azetidinone core but different substituents, leading to variations in its chemical properties and reactivity.
1-Benzyl-3-ethylidene-4-phenylazetidin-2-one:
1-Benzyl-3-ethylidene-4-ethylazetidin-2-one: The substitution of the methyl group with an ethyl group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
827341-83-3 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-benzyl-3-ethylidene-4-methylazetidin-2-one |
InChI |
InChI=1S/C13H15NO/c1-3-12-10(2)14(13(12)15)9-11-7-5-4-6-8-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
XTMFDCFGEDKTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















